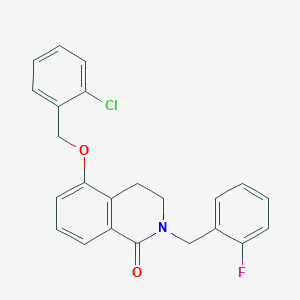

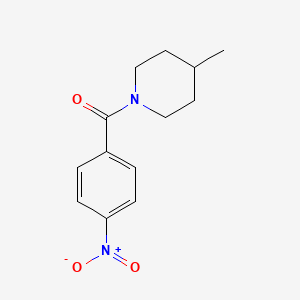

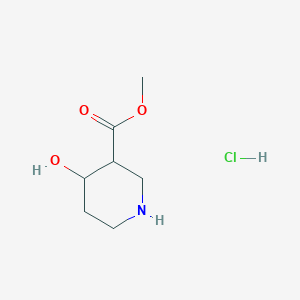

5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-chlorobenzyl)oxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that belongs to the class of isoquinoline derivatives. The compound has been widely studied for its potential applications in various scientific research fields.

Scientific Research Applications

Synthesis of Isoquinolines and Derivatives : Research has shown the synthesis of various isoquinoline derivatives, which includes 3-aryl-3,4-dihydroisocoumarins and α-tetralones. These compounds are synthesized through reactions involving benzoyl derivatives and dihydroisoquinolinium salts, demonstrating the compound's role in complex chemical syntheses (Kessar et al., 1992).

Photochemical Synthesis : Studies have explored the photochemical synthesis of tetrahydroisoquinolines from related benzylamines. This demonstrates the compound's potential in photochemically driven synthetic processes, contributing to the formation of hydroxy and methylisoquinoline derivatives (Ikeda et al., 1977).

Preparation of Tetrahydroisoquinolines : The compound has been used in the preparation of various tetrahydroisoquinoline derivatives. This includes methodologies applicable to the synthesis of chloro and fluoro substituted tetrahydroisoquinolines, demonstrating its versatility in organic synthesis (Clark & Jahangir, 1991).

Radical Cyclization Processes : Radical cyclization of bromobenzylisoquinolines and benzylisoquinolin-3-ones, which leads to the formation of aporphines or 5-oxoaporphines, indicates the compound's role in facilitating complex cyclization reactions (Estévez et al., 1994).

Intermolecular Interactions Studies : The compound has been part of studies analyzing lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, highlighting its relevance in understanding molecular interactions important in chemistry and material science (Shukla et al., 2014).

Pro-Drug System Research : Research into 5-substituted isoquinolin-1-ones, including potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, showcases its application in pharmaceutical chemistry (Berry et al., 1997).

properties

IUPAC Name |

5-[(2-chlorophenyl)methoxy]-2-[(2-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClFNO2/c24-20-9-3-1-7-17(20)15-28-22-11-5-8-19-18(22)12-13-26(23(19)27)14-16-6-2-4-10-21(16)25/h1-11H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCDNJVAPQWGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)

![Diethyl 2-[(2,5-difluoroanilino)methylene]malonate](/img/structure/B3008871.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)

![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)